Ethyl 8-oxo-8-[3-(piperidinomethyl)phenyl]octanoate
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Overview
Description
Ethyl 8-oxo-8-[3-(piperidinomethyl)phenyl]octanoate is a synthetic compound with the molecular formula C22H33NO3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-oxo-8-[3-(piperidinomethyl)phenyl]octanoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include ethyl octanoate and 3-(piperidinomethyl)benzaldehyde.
Condensation Reaction: The key step involves a condensation reaction between ethyl octanoate and 3-(piperidinomethyl)benzaldehyde in the presence of a suitable catalyst, such as piperidine, under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-oxo-8-[3-(piperidinomethyl)phenyl]octanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the phenyl ring.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
Ethyl 8-oxo-8-[3-(piperidinomethyl)phenyl]octanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 8-oxo-8-[3-(piperidinomethyl)phenyl]octanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 8-oxo-8-[3-(pyrrolidinomethyl)phenyl]octanoate: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
Ethyl 8-oxo-8-[3-(morpholinomethyl)phenyl]octanoate: Contains a morpholine ring instead of a piperidine ring.
Uniqueness
Ethyl 8-oxo-8-[3-(piperidinomethyl)phenyl]octanoate is unique due to its specific structural features, which may confer distinct biological and chemical properties compared to its analogs. The presence of the piperidine ring can influence its reactivity and interactions with biological targets .
Properties
IUPAC Name |
ethyl 8-oxo-8-[3-(piperidin-1-ylmethyl)phenyl]octanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33NO3/c1-2-26-22(25)14-7-4-3-6-13-21(24)20-12-10-11-19(17-20)18-23-15-8-5-9-16-23/h10-12,17H,2-9,13-16,18H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWNYXBFGIEPOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=CC=CC(=C1)CN2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40643177 |
Source
|
Record name | Ethyl 8-oxo-8-{3-[(piperidin-1-yl)methyl]phenyl}octanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898793-85-6 |
Source
|
Record name | Ethyl 8-oxo-8-{3-[(piperidin-1-yl)methyl]phenyl}octanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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